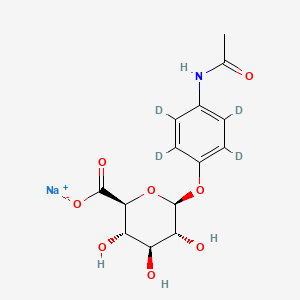
Acetaminophen glucuronide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen glucuronide-d4 is a deuterated analog of acetaminophen glucuronide. It is a metabolite of acetaminophen, which is widely used as an analgesic and antipyretic. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking and quantification of the compound in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen glucuronide-d4 involves the conjugation of acetaminophen with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The deuterium labeling is introduced by using deuterated reagents in the synthesis process. The reaction conditions generally include an aqueous environment with controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acetaminophen glucuronide-d4 primarily undergoes conjugation reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Oxidation: Cytochrome P450 enzymes in the presence of NADPH.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Conjugation: this compound.
Oxidation: Reactive intermediates that can bind to cellular proteins.
Reduction: Reduced forms of acetaminophen metabolites.
科学的研究の応用
Acetaminophen glucuronide-d4 is extensively used in scientific research due to its labeled nature. Some of its applications include:
Pharmacokinetic Studies: Tracking the metabolism and excretion of acetaminophen in the body.
Toxicology: Studying the toxic effects of acetaminophen and its metabolites on liver cells.
Drug Development: Evaluating the efficacy and safety of new drugs by comparing their metabolic profiles with that of acetaminophen.
Biological Research: Investigating the role of glucuronidation in drug metabolism and detoxification.
作用機序
Acetaminophen glucuronide-d4 exerts its effects through its parent compound, acetaminophen. The primary mechanism involves the inhibition of cyclooxygenase enzymes, which reduces the production of prostaglandins responsible for pain and fever. The glucuronidation process enhances the solubility of acetaminophen, facilitating its excretion from the body. The molecular targets include cyclooxygenase enzymes and various transporters involved in drug excretion.
類似化合物との比較
Similar Compounds
- Acetaminophen glucuronide
- Acetaminophen sulfate
- Acetaminophen cysteine
Uniqueness
Acetaminophen glucuronide-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds like acetaminophen glucuronide, acetaminophen sulfate, and acetaminophen cysteine, which do not have the deuterium label.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, toxicology, and drug development. Its unique deuterium labeling provides significant advantages in tracking and quantifying the compound in biological systems, making it an essential tool for researchers.
特性
分子式 |
C14H16NNaO8 |
|---|---|
分子量 |
353.29 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i2D,3D,4D,5D; |
InChIキー |
OINXIJJEOMGKPB-HPZSZCCASA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[2H].[Na+] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


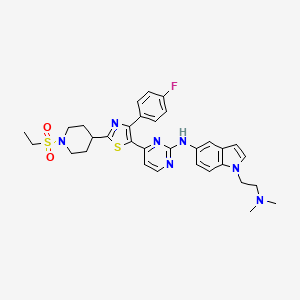
![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
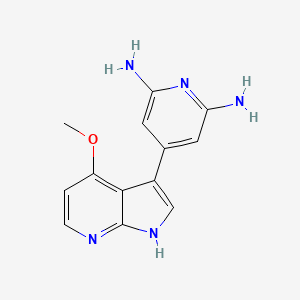
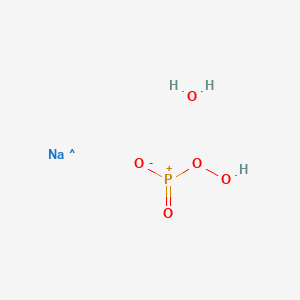
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
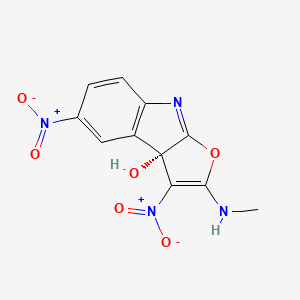
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
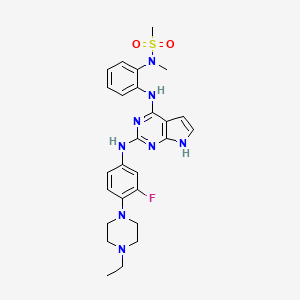
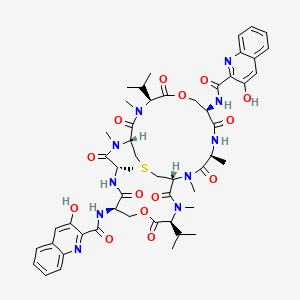

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
